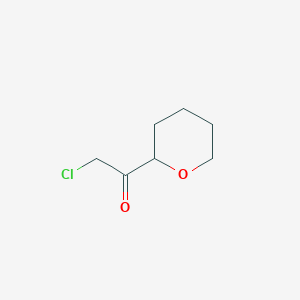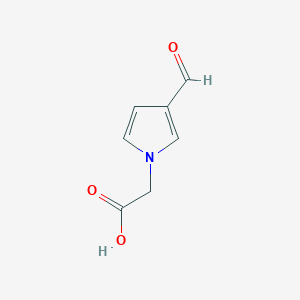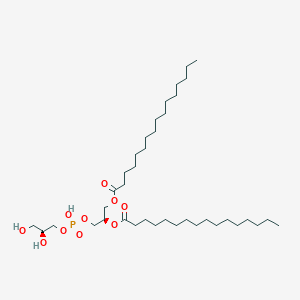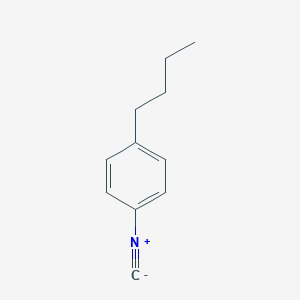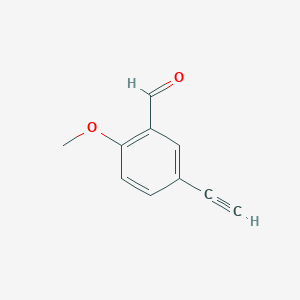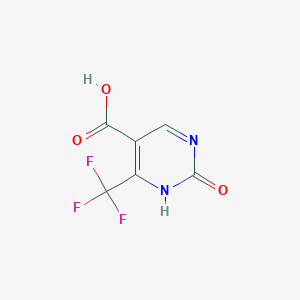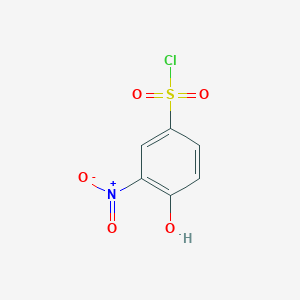
(4S,5S)-4-Hydroxy-5-isopropyl-1-methylpyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S,5S)-4-Hydroxy-5-isopropyl-1-methylpyrrolidin-2-one, also known as L-HPG, is a chiral pyrrolidinone derivative that has been extensively studied for its potential applications in medicinal chemistry. It is a key intermediate in the synthesis of several biologically active compounds, including antiviral and anticancer agents.
Mechanism of Action
The mechanism of action of (4S,5S)-4-Hydroxy-5-isopropyl-1-methylpyrrolidin-2-one is not fully understood, but it is believed to involve the inhibition of enzymes involved in the biosynthesis of certain biologically active compounds. (4S,5S)-4-Hydroxy-5-isopropyl-1-methylpyrrolidin-2-one has been shown to inhibit the activity of enzymes involved in the biosynthesis of prostaglandins and leukotrienes, which are involved in inflammation and pain.
Biochemical and Physiological Effects:
(4S,5S)-4-Hydroxy-5-isopropyl-1-methylpyrrolidin-2-one has been shown to have several biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic effects, as well as neuroprotective effects. (4S,5S)-4-Hydroxy-5-isopropyl-1-methylpyrrolidin-2-one has also been shown to have antioxidant and anti-cancer effects.
Advantages and Limitations for Lab Experiments
One of the advantages of using (4S,5S)-4-Hydroxy-5-isopropyl-1-methylpyrrolidin-2-one in lab experiments is its high purity and stability. (4S,5S)-4-Hydroxy-5-isopropyl-1-methylpyrrolidin-2-one is also readily available and relatively inexpensive. However, one limitation of using (4S,5S)-4-Hydroxy-5-isopropyl-1-methylpyrrolidin-2-one in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Future Directions
There are several potential future directions for research on (4S,5S)-4-Hydroxy-5-isopropyl-1-methylpyrrolidin-2-one. One area of research could be the development of new and more efficient synthesis methods for (4S,5S)-4-Hydroxy-5-isopropyl-1-methylpyrrolidin-2-one. Another area of research could be the investigation of the potential applications of (4S,5S)-4-Hydroxy-5-isopropyl-1-methylpyrrolidin-2-one in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research could be conducted to investigate the mechanism of action of (4S,5S)-4-Hydroxy-5-isopropyl-1-methylpyrrolidin-2-one and its potential applications in the treatment of cancer and other diseases.
Synthesis Methods
(4S,5S)-4-Hydroxy-5-isopropyl-1-methylpyrrolidin-2-one can be synthesized via several methods, including asymmetric synthesis and resolution of racemic mixtures. One of the most common methods for synthesizing (4S,5S)-4-Hydroxy-5-isopropyl-1-methylpyrrolidin-2-one is the asymmetric synthesis using L-proline as a chiral auxiliary. This method involves the reaction of L-proline with isobutyraldehyde to form a diastereomeric mixture of pyrrolidinone derivatives. The mixture is then separated by chromatography to obtain pure (4S,5S)-4-Hydroxy-5-isopropyl-1-methylpyrrolidin-2-one.
Scientific Research Applications
(4S,5S)-4-Hydroxy-5-isopropyl-1-methylpyrrolidin-2-one has been extensively studied for its potential applications in medicinal chemistry. It has been used as a key intermediate in the synthesis of several biologically active compounds, including antiviral and anticancer agents. (4S,5S)-4-Hydroxy-5-isopropyl-1-methylpyrrolidin-2-one has also been shown to have potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
properties
CAS RN |
150884-79-0 |
|---|---|
Product Name |
(4S,5S)-4-Hydroxy-5-isopropyl-1-methylpyrrolidin-2-one |
Molecular Formula |
C8H15NO2 |
Molecular Weight |
157.21 g/mol |
IUPAC Name |
(4S,5S)-4-hydroxy-1-methyl-5-propan-2-ylpyrrolidin-2-one |
InChI |
InChI=1S/C8H15NO2/c1-5(2)8-6(10)4-7(11)9(8)3/h5-6,8,10H,4H2,1-3H3/t6-,8-/m0/s1 |
InChI Key |
WHZFVKNRALMQML-XPUUQOCRSA-N |
Isomeric SMILES |
CC(C)[C@H]1[C@H](CC(=O)N1C)O |
SMILES |
CC(C)C1C(CC(=O)N1C)O |
Canonical SMILES |
CC(C)C1C(CC(=O)N1C)O |
synonyms |
2-Pyrrolidinone,4-hydroxy-1-methyl-5-(1-methylethyl)-,(4S-cis)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



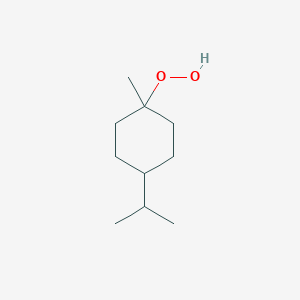
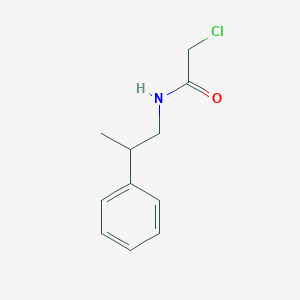
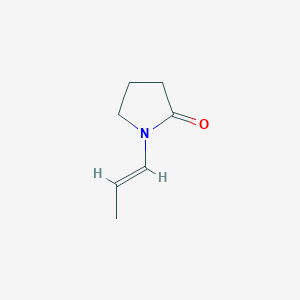
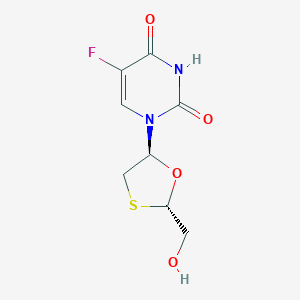
![1,1-Difluoro-6-azaspiro[2.5]octane](/img/structure/B116267.png)
